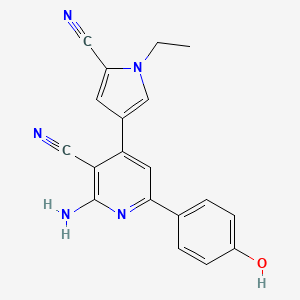![molecular formula C23H34ClN3O3 B6004727 3-[1-(1-azepanylacetyl)-3-piperidinyl]-N-(5-chloro-2-methoxyphenyl)propanamide](/img/structure/B6004727.png)
3-[1-(1-azepanylacetyl)-3-piperidinyl]-N-(5-chloro-2-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(1-azepanylacetyl)-3-piperidinyl]-N-(5-chloro-2-methoxyphenyl)propanamide is a chemical compound that is commonly used in scientific research. The compound is known for its unique properties and has been studied extensively by scientists around the world.
Wirkmechanismus
The mechanism of action of 3-[1-(1-azepanylacetyl)-3-piperidinyl]-N-(5-chloro-2-methoxyphenyl)propanamide involves the inhibition of certain enzymes in the body. The compound is known to inhibit the activity of acetylcholinesterase, which is responsible for breaking down acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[1-(1-azepanylacetyl)-3-piperidinyl]-N-(5-chloro-2-methoxyphenyl)propanamide are still being studied. However, it is known that the compound can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. It may also have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[1-(1-azepanylacetyl)-3-piperidinyl]-N-(5-chloro-2-methoxyphenyl)propanamide in lab experiments is its ability to inhibit acetylcholinesterase. This makes it a useful tool for studying the role of acetylcholine in cognitive function. However, the compound may have limitations in terms of its specificity and selectivity for acetylcholinesterase inhibition.
Zukünftige Richtungen
There are many future directions for research on 3-[1-(1-azepanylacetyl)-3-piperidinyl]-N-(5-chloro-2-methoxyphenyl)propanamide. Some of these include:
1. Studying the compound's effects on other enzymes in the body.
2. Investigating the compound's potential as a treatment for Alzheimer's disease and other cognitive disorders.
3. Developing new derivatives of the compound with improved specificity and selectivity.
4. Studying the compound's effects on inflammation and oxidative stress in the body.
5. Investigating the compound's potential as a therapeutic agent for cancer and other diseases.
In conclusion, 3-[1-(1-azepanylacetyl)-3-piperidinyl]-N-(5-chloro-2-methoxyphenyl)propanamide is a unique chemical compound that has been extensively studied in scientific research. The compound's ability to inhibit acetylcholinesterase makes it a useful tool for studying cognitive function and other diseases. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis method of 3-[1-(1-azepanylacetyl)-3-piperidinyl]-N-(5-chloro-2-methoxyphenyl)propanamide involves the reaction of 5-chloro-2-methoxybenzoic acid with piperidine and azepanone in the presence of a catalyst. The resulting product is then acetylated with acetic anhydride, followed by the addition of propanoic acid to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3-[1-(1-azepanylacetyl)-3-piperidinyl]-N-(5-chloro-2-methoxyphenyl)propanamide has been extensively used in scientific research. The compound is commonly used as a reference standard in drug discovery and development. It has also been used in the study of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-[1-[2-(azepan-1-yl)acetyl]piperidin-3-yl]-N-(5-chloro-2-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34ClN3O3/c1-30-21-10-9-19(24)15-20(21)25-22(28)11-8-18-7-6-14-27(16-18)23(29)17-26-12-4-2-3-5-13-26/h9-10,15,18H,2-8,11-14,16-17H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUWDAQGGQOTJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCC2CCCN(C2)C(=O)CN3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(1-azepanylacetyl)-3-piperidinyl]-N-(5-chloro-2-methoxyphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-pyridinyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B6004647.png)

![1-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B6004660.png)
![4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6004666.png)
![4-[4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenyl]-2-methyl-3-butyn-2-ol](/img/structure/B6004674.png)
![7-(cyclobutylmethyl)-2-[(3-isopropyl-5-isoxazolyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6004676.png)
![4-{5-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B6004679.png)

![3-(1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)-1-propanol](/img/structure/B6004701.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(2-methoxyphenyl)propanamide](/img/structure/B6004716.png)
![N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine](/img/structure/B6004718.png)
![ethyl [1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperidinyl]acetate](/img/structure/B6004719.png)
![3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate](/img/structure/B6004734.png)